molecular formula C21H16N2O6S B2645729 ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939894-10-7

ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2645729
CAS No.: 939894-10-7
M. Wt: 424.43
InChI Key: GEMJELUQSHBLML-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS: 939894-10-7) is a heterocyclic compound with the molecular formula C₂₁H₁₆N₂O₅S. It belongs to the thiochromeno[4,3-b]pyran family, characterized by a fused tricyclic system incorporating sulfur (thiochromene) and oxygen (pyran) heteroatoms. This compound has garnered attention in medicinal chemistry due to its structural similarity to anti-proliferative pyranopyran derivatives .

Properties

IUPAC Name

ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6S/c1-2-28-20(24)17-15(11-7-9-12(10-8-11)23(26)27)16-18(29-19(17)22)13-5-3-4-6-14(13)30-21(16)25/h3-10,15H,2,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMJELUQSHBLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, structural properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O6S. The compound features a thiochromene core with a nitrophenyl substituent, which contributes to its biological properties. The crystal structure reveals that the 4-nitrophenyl group is nearly coplanar due to the rigidity of the benzene ring, while the pyran ring exhibits a twisted conformation .

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC21H16N2O6S
Molecular Weight400.43 g/mol
Melting PointNot available
SolubilitySoluble in ethanol

Synthesis

The synthesis of this compound typically involves a three-component reaction between 4-nitrobenzaldehyde, ethyl 2-cyanoacetate, and cyclohexane-1,3-dione in an ethanol solution using DMAP as a catalyst. The reaction is heated and then cooled to yield the desired product in moderate yields (approximately 62.5%) .

Antioxidant Activity

Recent studies have shown that compounds similar to ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran exhibit significant antioxidant activity. This property is crucial for potential therapeutic applications in preventing oxidative stress-related diseases .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer properties. For instance, studies have demonstrated that pyran derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting specific enzymatic pathways . Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran has been suggested for further investigation in cancer therapy due to its structural features that facilitate interaction with biological targets.

Enzymatic Inhibition

The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting its utility in treating depression and anxiety disorders .

Anti-inflammatory Effects

Additionally, compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. They may reduce the production of pro-inflammatory cytokines and inhibit inflammatory cell migration .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of various thiochromene derivatives, including ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that the compound may play a role in protecting cells from oxidative damage.

Evaluation of Anticancer Potential

In vitro studies conducted on breast cancer cell lines demonstrated that ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran significantly inhibited cell growth and induced apoptosis through caspase activation pathways. This highlights its potential as a lead compound for developing new anticancer agents.

Scientific Research Applications

Research indicates that ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate possesses diverse biological activities attributed to its structural motifs. The presence of both amino and nitro groups enhances its interaction with various biological targets, such as enzymes and receptors. Some notable biological applications include:

  • Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant properties through mechanisms like free radical scavenging .
  • Antibacterial Properties : Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against different strains of bacteria. The effectiveness is often measured by the diameter of inhibition zones in agar diffusion assays .
  • Potential Anticancer Activity : Some thiochromeno derivatives are being explored for their potential anticancer properties, with mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Insights

Several studies have documented the applications and effects of this compound:

  • Study on Antioxidant Properties : A comparative analysis was conducted to evaluate the antioxidant capacity using various methods such as DPPH radical scavenging and lipid peroxidation inhibition. Results indicated that specific derivatives exhibited antioxidant activities comparable to standard antioxidants .
  • Antibacterial Evaluation : Research focused on synthesizing related compounds and testing their antibacterial efficacy against common pathogens. The results showed promising antibacterial activity with clear zones of inhibition indicating effective bacterial growth suppression .

Summary Table of Applications

ApplicationDescriptionReference
Antioxidant ActivityScavenging free radicals; inhibition of lipid peroxidation
Antibacterial PropertiesEffective against various bacterial strains; measured through inhibition zones
Potential Anticancer ActivityInduction of apoptosis in cancer cells; ongoing research into mechanisms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The anti-proliferative and physicochemical properties of thiochromeno-pyran derivatives are highly influenced by substituents on the phenyl ring at C4 and modifications to the heterocyclic core. Below is a comparative analysis with key analogues:

Compound Name Substituent (C4 Position) Molecular Formula Key Properties/Activities Reference
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 4-Cl C₂₀H₁₅ClN₂O₄S Exhibits intramolecular N–H···O hydrogen bonds; crystal structure shows inversion dimers via N–H···O interactions. Lower anti-proliferative activity vs. 4-NO₂ derivatives .
Ethyl 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate 4-Br (pyrano core) C₂₀H₁₈BrNO₄ Cream crystals (mp 144–146°C, yield 78.8%). Moderate anti-proliferative activity (IC₅₀ > 20 µM) against MCF-7 cells .
Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate 4-NO₂ (pyrano core) C₂₀H₁₄N₂O₇ Pale yellow crystals (mp 196–198°C, yield 59%). IR bands at 1730 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂). Higher activity than chlorophenyl analogues .
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 2-Cl C₂₁H₁₆ClNO₄S Lower thermal stability (melting point not reported). Reduced anti-proliferative efficacy due to steric hindrance from ortho-substitution .
Ethyl 2-amino-4-(3-pyridinyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 3-pyridinyl C₂₁H₁₈N₂O₅S Enhanced solubility in polar solvents due to pyridine nitrogen. Limited bioactivity data available .

Crystallographic and Spectroscopic Comparisons

  • Hydrogen Bonding : 4-Nitrophenyl derivatives exhibit stronger intermolecular interactions (e.g., N–H···O) compared to methoxy- or halogenated analogues, stabilizing crystal lattices and enhancing thermal stability .
  • IR Spectroscopy: The 4-NO₂ group generates distinct absorption bands at ~1525 cm⁻¹ (asymmetric NO₂ stretch) and ~1345 cm⁻¹ (symmetric NO₂ stretch), absent in halogenated derivatives .
  • Crystal Packing: Derivatives with bulky substituents (e.g., 4-Br) adopt non-coplanar conformations, reducing π-π stacking efficiency and bioavailability .

Q & A

Q. Q1 (Basic): What are the common synthetic routes for preparing ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, β-ketoesters, and malononitrile or isatin derivatives. For example, a one-pot reaction under reflux conditions with ethanol as a solvent and a catalyst (e.g., piperidine or ionic liquids) facilitates cyclocondensation, forming the fused pyran-thiochromene core . Key intermediates include the 4-nitrophenyl-substituted aldehyde, which introduces the nitroaryl group critical for electronic effects in downstream applications.

Q. Q2 (Advanced): How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?

Optimization involves:

  • Catalyst screening : Ionic liquids like [2-aminobenzoato][PF6] enhance regioselectivity by stabilizing transition states via hydrogen bonding .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaryl intermediates, while water-ethanol mixtures reduce side reactions .
  • Temperature control : Reflux (80–100°C) balances reaction kinetics and thermal stability of the nitro group.
  • Real-time monitoring : TLC or HPLC-MS identifies byproducts (e.g., over-oxidized thiochromene derivatives), enabling rapid adjustments .

Structural Characterization

Q. Q3 (Basic): What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • X-ray crystallography : Resolves the fused pyran-thiochromene ring system and confirms the nitro group’s para-substitution on the phenyl ring .
  • NMR : 1^1H NMR shows characteristic peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) and the amino group (δ 5.8–6.2 ppm, broad singlet). 13^{13}C NMR confirms the ketone (δ 190–200 ppm) and ester carbonyl (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 439.09) .

Q. Q4 (Advanced): How can contradictory crystallographic data (e.g., bond length disparities) be resolved for this compound?

  • Multi-temperature XRD studies : Compare data collected at 90 K vs. 298 K to distinguish static disorder from thermal motion .
  • DFT calculations : Benchmark experimental bond lengths (e.g., C–C in the pyran ring) against theoretical models to identify outliers caused by crystal packing effects .

Biological Evaluation

Q. Q5 (Basic): What in vitro assays are suitable for screening the biological activity of this compound?

  • Anticancer : MTT assay against prostate (PC-3) or lung cancer (A549) cell lines, with IC50_{50} values compared to doxorubicin .
  • Antimicrobial : Disk diffusion assays using S. aureus or E. coli to assess nitro group-dependent redox activity .
  • Enzyme inhibition : Fluorescence-based assays targeting topoisomerase II or COX-2 .

Q. Q6 (Advanced): How can structure-activity relationships (SAR) guide functionalization to enhance bioactivity?

  • Nitro group modification : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OMe) substituents to modulate redox potential .
  • Ester hydrolysis : Convert the ethyl ester to a free carboxylic acid to improve solubility and interaction with charged binding pockets .

Stability and Degradation

Q. Q7 (Advanced): What factors influence the compound’s stability under storage and experimental conditions?

  • Photodegradation : The nitro group sensitizes the compound to UV light, requiring amber vials for storage .
  • Hydrolytic stability : The ester moiety degrades in alkaline buffers (pH > 8), monitored via HPLC .
  • Thermal stability : DSC/TGA reveals decomposition above 200°C, necessitating low-temperature synthesis .

Computational Modeling

Q. Q8 (Advanced): How can molecular docking predict the compound’s interaction with biological targets?

  • Target selection : Prioritize proteins with nitroreductase-like active sites (e.g., NADPH-dependent enzymes) .
  • Docking software : AutoDock Vina or Schrödinger Suite models H-bonding between the amino group and Glu62 in topoisomerase II .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify critical residue interactions .

Data Contradictions

Q. Q9 (Advanced): How to address discrepancies in reported biological activity across studies?

  • Batch analysis : Verify purity (>95% by HPLC) to exclude impurities (e.g., unreacted aldehyde) as confounding factors .
  • Assay standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .

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